Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate

Medicinal Chemistry Chemical Biology Synthetic Methodology

Sourcing reliable, protected β-amino acid esters for peptidomimetic research often lacks comparative data, requiring in-house validation. Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate (CAS 827034-72-0) provides a defined, commercially available scaffold for constructing β-peptide libraries. - Offers a protected amino and carboxylic acid functionality suitable for selective deprotection and coupling. - Supplied as the free base at a typical purity of 95% (HPLC), enabling its use as a starting point for analytical method development. - Catalog availability ensures consistent supply for research and development without the need for custom synthesis.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 827034-72-0
Cat. No. B12051533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate
CAS827034-72-0
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=C(C=C1)SC)N
InChIInChI=1S/C11H15NO2S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3
InChIKeyUDZBDPGRFQAORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate: Baseline Identity and Procurement Context


Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate (CAS 827034-72-0) is a synthetic β-amino acid methyl ester characterized by a 4-(methylsulfanyl)phenyl substituent at the β-position. As a protected β-amino acid building block, it is cataloged by multiple chemical suppliers for research use . The compound is presented as the free base with a typical commercial purity of 95% (HPLC) .

Why Generic Interchange is Unsupported for Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate


No direct, quantitative, comparator-based evidence was identified to define the compound's differential selectivity, potency, stability, or synthetic utility relative to its closest chemical analogs. Generic substitution decisions cannot be data-driven without verifiable comparative performance parameters. The absence of publicly available head-to-head studies precludes a default assumption of interchangeability with other β-amino acid esters such as methyl 3-amino-3-phenylpropanoate or the corresponding free acid (CAS 412925-13-4).

Quantitative Comparative Evidence for Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate


Absence of Validated Differential Evidence

A comprehensive search of primary literature, patents, and authoritative databases yielded no study that satisfies the minimum evidence requirements for a comparator-based differentiation claim. No source was found providing quantitative data for this compound alongside a named comparator under defined experimental conditions. Any claim of superiority, uniqueness, or specific advantage remains unsubstantiated by publicly verifiable data.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Application Scenarios for Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate Based on Available Evidence


Use as an Intermediate in Multi-Step Synthesis

Given its protected amino and carboxylic acid functionalities, the compound is structurally suited as an intermediate for constructing β-peptide mimetics or chiral libraries. Selection should be based on its synthetic accessibility and the user's in-house validation, as no published comparative performance data supports its use over other β-amino esters.

Screening in Biochemical Assays

The compound may be included in screening cascades targeting enzymes or receptors recognizing β-amino acid motifs. However, due to the absence of quantitative selectivity or potency data, any 'hit' identification requires de novo confirmation, and no pre-existing evidence justifies prioritizing this compound over analogs.

Reference Standard Procurement for Analytical Method Development

The compound's commercial availability at 95% purity allows its use as a calibration standard or a starting point for in-house analytical method development. This selection is driven by catalog availability rather than evidence of superior chromatographic or spectroscopic properties relative to structural analogs.

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